molecular formula C13H17ClN2O2 B2583787 N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide CAS No. 357161-31-0

N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide

Cat. No.: B2583787
CAS No.: 357161-31-0
M. Wt: 268.74
InChI Key: XGKMXRNQYJGRLP-UHFFFAOYSA-N
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Description

N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide is a synthetic oxalamide derivative characterized by a branched sec-butyl group at the N1 position and a 4-chlorobenzyl substituent at the N2 position. The oxalamide backbone (N1-C(=O)-C(=O)-N2) provides structural rigidity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The sec-butyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N'-butan-2-yl-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-9(2)16-13(18)12(17)15-8-10-4-6-11(14)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMXRNQYJGRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide typically involves the reaction of sec-butylamine with 4-chlorobenzyl chloride in the presence of a base to form the corresponding amine intermediate. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxalamic acids or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxalamides with various functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between N1-(sec-butyl)-N2-(4-chlorobenzyl)oxalamide and analogous oxalamide derivatives reported in the literature:

Table 1: Structural and Functional Comparison of Selected Oxalamide Compounds

Compound Name N1 Substituent N2 Substituent Yield (%) Molecular Weight (g/mol) Key Activities/Applications References
Target Compound sec-butyl 4-chlorobenzyl - - Not explicitly reported -
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) 4-chlorobenzyl 4-methoxyphenethyl 23 346.9 Enzyme inhibition (CYP4F11/SCD1)
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-chlorophenyl 4-methoxyphenethyl 33 333.1 Not specified
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl - 407.4 (calc.) Flavor enhancer (umami agonist)
N1-(4-chloro-3-fluorophenyl)-N2-((1S,2S)-2-aminoindanyl)oxalamide (AWS-I-50) 4-chloro-3-fluorophenyl (1S,2S)-2-aminoindanyl - 348.09 HIV-1 entry inhibition

Key Observations:

However, compound 56’s 4-methoxyphenethyl group introduces additional hydrophobicity and steric bulk, which may explain its role in inhibiting cytochrome P450 4F11 . Heterocyclic substituents, such as the pyridinylethyl group in S336 , enhance flavor-enhancing properties by mimicking glutamate’s interaction with umami taste receptors. In contrast, the target compound’s sec-butyl group lacks such polar functionality, implying divergent applications.

Synthetic Accessibility

  • Yields for oxalamides vary significantly: compound 56 was synthesized in 23% yield, while N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) achieved 83% yield. The sec-butyl group in the target compound may pose synthetic challenges due to steric hindrance during amide bond formation.

Pharmacological Potential The branched sec-butyl group in the target compound contrasts with the cyclic indanyl group in AWS-I-50 , a potent HIV-1 inhibitor. While AWS-I-50’s rigid indane scaffold optimizes target binding, the sec-butyl’s flexibility could favor metabolic clearance, reducing therapeutic efficacy.

Regulatory and Commercial Relevance

  • S336 has regulatory approval as a flavoring agent, underscoring the importance of substituent choice for safety and functionality. The 4-chlorobenzyl group in the target compound lacks such approvals, necessitating toxicological evaluation.

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